1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a furan ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which can be achieved by reacting benzylamine with an appropriate aldehyde or ketone to form a Schiff base.
Cyclization: The Schiff base is then subjected to cyclization with a furan-2-yl and thiophen-3-yl derivative under acidic or basic conditions to form the desired intermediate.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique combination of functional groups makes it a potential candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(2-(furan-2-yl)ethyl)urea
- 1-Benzyl-3-(2-(thiophen-3-yl)ethyl)urea
- 1-Benzyl-3-(2-hydroxyethyl)urea
Uniqueness
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, along with a hydroxyl group, which provides a distinct set of chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-benzyl-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-10-24-12-15)16-7-4-9-23-16/h1-10,12,22H,11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTSRELVDPECER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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